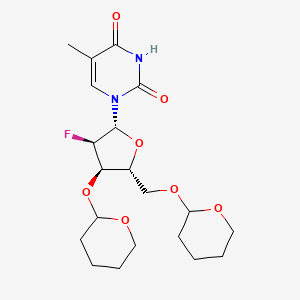
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro group, and the attachment of the pyrimidine moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H29FN2O7 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29FN2O7/c1-12-10-23(20(25)22-18(12)24)19-16(21)17(30-15-7-3-5-9-27-15)13(29-19)11-28-14-6-2-4-8-26-14/h10,13-17,19H,2-9,11H2,1H3,(H,22,24,25)/t13-,14?,15?,16-,17-,19-/m1/s1 |
InChI Key |
PUBJRRDCXONVJY-UILYIFQSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC3CCCCO3)OC4CCCCO4)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3CCCCO3)OC4CCCCO4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















